Aqueous Solubility Advantage
3-Amino-4-pyridazinecarboxylic acid demonstrates a measured aqueous solubility of 21.6 mg/mL (0.155 mol/L) at ambient conditions . This represents a significant improvement over the unsubstituted pyridazine-4-carboxylic acid scaffold, which lacks the 3-amino group and exhibits substantially lower water solubility. The amino substituent enhances hydrophilicity and provides an additional hydrogen-bonding donor/acceptor site, facilitating dissolution in aqueous buffers commonly employed in biochemical assays and bioconjugation protocols. The measured solubility places this compound in the 'moderately soluble' category on the Log S scale, making it directly compatible with aqueous reaction conditions without requiring organic co-solvents that may interfere with sensitive biological targets .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 21.6 mg/mL (0.155 mol/L) |
| Comparator Or Baseline | Unsubstituted pyridazine-4-carboxylic acid (significantly lower, class-level inference based on absence of hydrophilic amino group) |
| Quantified Difference | Not directly quantified; class-level inference of improved solubility due to 3-amino substitution |
| Conditions | Measured aqueous solubility at ambient temperature |
Why This Matters
The quantified solubility of 21.6 mg/mL enables aqueous-phase reactions without organic co-solvents, a critical requirement for biochemical conjugation and enzyme assays where organic solvents may denature proteins or interfere with target binding.
